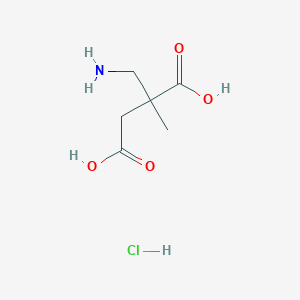

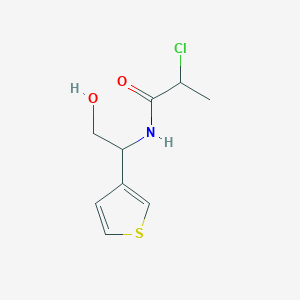

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .

Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt, a source of [CH 2 =N (CH 3) 2] + .Molecular Structure Analysis

The molecular structure of a compound similar to the one , 2-Picolylamine, has the formula C6H8N2 .Chemical Reactions Analysis

Amines are good nucleophiles and can react with various compounds. For example, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives .Applications De Recherche Scientifique

Biomass Conversion and Biorefinery

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride: plays a significant role in the valorization of biomass-derived furfurals. It’s used in synthetic strategies to convert biomass into valuable chemicals and materials, adhering to green chemistry principles . This compound can be involved in catalytic processes that are crucial for organic synthesis within the realm of renewable resources.

Synthetic Organic Chemistry

In the field of synthetic organic chemistry, this compound is utilized for the synthesis of biofuels and renewable chemicals from biomass-derived furfurals. It acts as a monomer for biopolymers, contributing to the development of sustainable materials .

Catalysis

The compound’s structure allows it to be used in catalysis, facilitating various chemical reactions. This is particularly important in the synthesis of complex molecules from simpler organic compounds derived from biomass .

Green Chemistry

As part of the movement towards more environmentally friendly chemical processes, 2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride is used to improve existing synthetic pathways and develop new strategies that minimize environmental impact .

Biopolymer Synthesis

This compound is converted into 5-(aminomethyl)2-furancarboxylic acid (AMFC) , which is a promising monomer for biopolymers. This two-step process involves aerial oxidation followed by reductive amination, showcasing the compound’s versatility in polymer chemistry .

Research and Development

In R&D, 2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride is essential for exploring new synthetic pathways and broadening the scope of applications for biorenewable products. It encourages innovation in creating sustainable solutions for the chemical industry .

Safety and Hazards

Propriétés

IUPAC Name |

2-(aminomethyl)-2-methylbutanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-6(3-7,5(10)11)2-4(8)9;/h2-3,7H2,1H3,(H,8,9)(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBXAOKMEBAGTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-2-methylbutanedioic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2959391.png)

![5-Phenylmethoxycarbonyl-6,7-dihydro-4H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2959402.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2959414.png)